molecular formula C18H18BrNO2 B2629550 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide CAS No. 1421467-15-3

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B2629550
CAS No.: 1421467-15-3
M. Wt: 360.251
InChI Key: BGPFRKFLEOBKJU-UHFFFAOYSA-N
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Description

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a hydroxy group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of various substituted benzamides.

Scientific Research Applications

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: This compound has a similar structure but includes a chlorophenyl group instead of a cyclopropyl group.

    2-bromo-N-(2-hydroxy-2-phenylethyl)benzamide: This compound lacks the cyclopropyl group, making it less sterically hindered.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPFRKFLEOBKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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